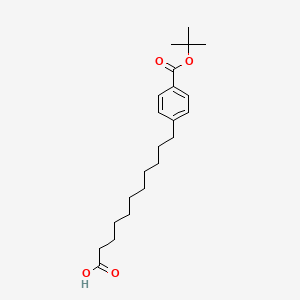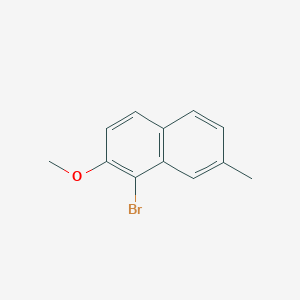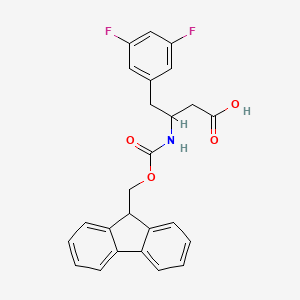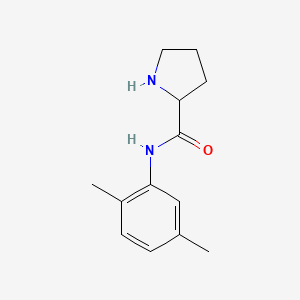
11-(4-(tert-Butoxycarbonyl)phenyl)undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(4-(tert-Butoxycarbonyl)phenyl)undecanoic acid is an organic compound with the molecular formula C22H34O5 and a molecular weight of 378.51 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl group attached to a phenyl ring, which is further connected to an undecanoic acid chain. It is commonly used in organic synthesis and research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-(tert-Butoxycarbonyl)phenyl)undecanoic acid typically involves the reaction of 4-(tert-butoxycarbonyl)phenol with undecanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
11-(4-(tert-Butoxycarbonyl)phenyl)undecanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
11-(4-(tert-Butoxycarbonyl)phenyl)undecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: Research involving this compound includes drug development and the study of pharmacokinetics.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 11-(4-(tert-Butoxycarbonyl)phenyl)undecanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modifications. The phenyl ring and undecanoic acid chain contribute to the compound’s overall reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
11-(4-(tert-Butoxycarbonyl)phenoxy)undecanoic acid: Similar in structure but with a phenoxy group instead of a phenyl group.
11-(4-(tert-Butoxycarbonyl)amino)undecanoic acid: Contains an amino group instead of a phenyl group.
11-(4-(tert-Butoxycarbonyl)methoxy)undecanoic acid: Features a methoxy group in place of the phenyl group.
Uniqueness
11-(4-(tert-Butoxycarbonyl)phenyl)undecanoic acid is unique due to its specific combination of a tert-butoxycarbonyl-protected phenyl ring and an undecanoic acid chain. This structure provides distinct reactivity and stability, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C22H34O4 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
11-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]undecanoic acid |
InChI |
InChI=1S/C22H34O4/c1-22(2,3)26-21(25)19-16-14-18(15-17-19)12-10-8-6-4-5-7-9-11-13-20(23)24/h14-17H,4-13H2,1-3H3,(H,23,24) |
Clé InChI |
QRABIZVIXDODMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetonitrile](/img/structure/B12498595.png)

![[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12498604.png)
![5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12498608.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}benzoate](/img/structure/B12498609.png)

![methyl 8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12498622.png)
![4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12498628.png)




![2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B12498649.png)
